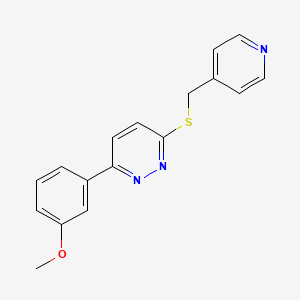

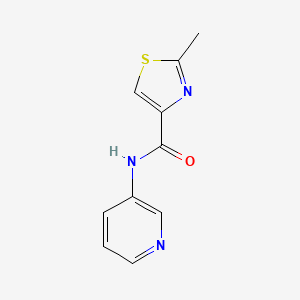

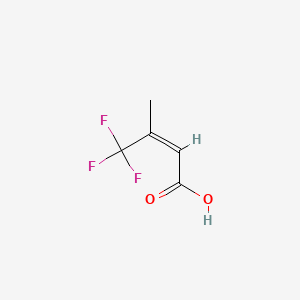

![molecular formula C11H14N2O2 B2825391 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1936675-30-7](/img/structure/B2825391.png)

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products and is featured by drug candidates .

Synthesis Analysis

The synthesis of such compounds often involves the Diels–Alder reaction . A sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic . The bond distances and angles of the bicyclo[2.2.1]heptane ring system agree well with other recently published structures of this type .Chemical Reactions Analysis

At 150-400°C, these compounds undergo isomerization which is accompanied by δ-migration of hydrogen . The isomerization mechanism is discussed in terms of formation of classical carbocations, not invoking nonclassical carbenium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, Bicyclo[2.2.1]hepta-2,5-diene has a molecular weight of 92.14 g/mol .Aplicaciones Científicas De Investigación

Heterocyclic Dyes Synthesis

Researchers have explored the use of pyrazole derivatives in the synthesis of heterocyclic dyes, revealing that the chemical structure of pyrazole-based compounds significantly influences the optical properties of the synthesized dyes. For instance, carboxylic pyrazolone-based dyes demonstrate shifts in their absorption maxima depending on the substituents on aromatic rings and the type of heterocyclic rings involved, which suggests potential applications in the development of new materials for optical devices and colorants (Tao et al., 2019).

Organocatalytic Reactions

The compound has also shown promise in organocatalysis, particularly in aldol reactions. A study comparing constrained beta-proline analogues found that bicyclic systems offer enhanced selectivity over their monocyclic counterparts. This suggests the potential for developing more efficient and selective catalysts for synthetic organic chemistry (Armstrong et al., 2009).

Development of New Materials

Research into the structural and magnetic properties of coordination polymers derived from pyrazole-3-carboxylic acids has led to the synthesis of novel materials. These studies reveal the ability to construct multidimensional coordination polymers with unique magnetic properties, which could have applications in magnetic materials and molecular electronics (Li et al., 2017).

Safety and Hazards

Direcciones Futuras

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . The identification of rigid counterparts for common flexible scaffolds is crucial to the advancement of medicinal chemistry .

Propiedades

IUPAC Name |

5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-12-13-10(9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRJXXGOLMGLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C3=C(C=NN3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

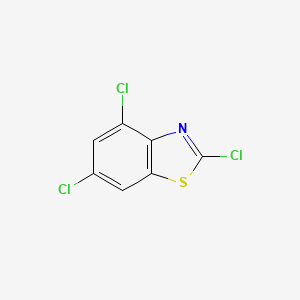

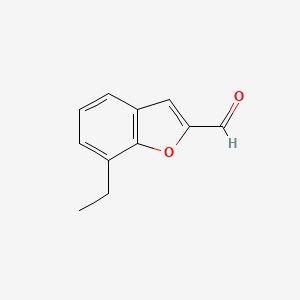

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)

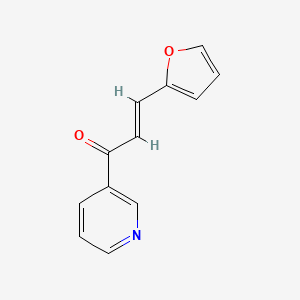

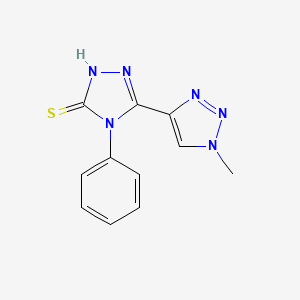

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)

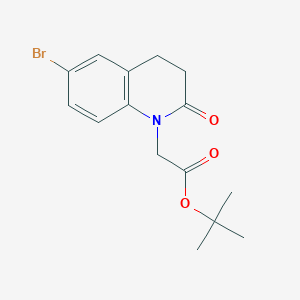

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)

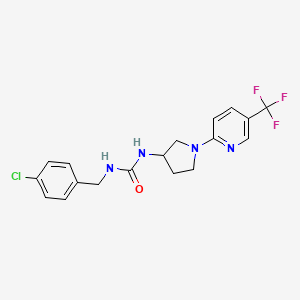

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)